molecular formula C25H25N3O3 B10891146 [4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

[4-(Diphenylmethyl)piperazin-1-yl](3-methyl-4-nitrophenyl)methanone

Cat. No.: B10891146
M. Wt: 415.5 g/mol
InChI Key: FJZPDGSOVGNVJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-(Diphenylmethyl)piperazin-1-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Diphenylmethyl)piperazin-1-ylmethanone: shares structural similarities with other piperazine derivatives and nitrophenyl compounds.

    Diphenylmethyl derivatives: Compounds with similar diphenylmethyl groups.

    Nitrophenyl derivatives: Compounds with similar nitrophenyl groups.

Uniqueness

The uniqueness of 4-(Diphenylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone

InChI

InChI=1S/C25H25N3O3/c1-19-18-22(12-13-23(19)28(30)31)25(29)27-16-14-26(15-17-27)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3

InChI Key

FJZPDGSOVGNVJO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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